molecular formula C23H30N2O5 B3939088 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate

1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate

Cat. No. B3939088
M. Wt: 414.5 g/mol
InChI Key: JBBHBXJPKUCUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate, also known as EMBP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EMBP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. In addition, 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate has been shown to inhibit the activity of enzymes involved in cancer cell growth, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter systems, inhibition of cancer cell growth, and modulation of the immune response. In addition, 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate has been shown to have low toxicity in animal models, indicating its potential safety for human use.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate for lab experiments is its low toxicity, which allows for higher doses to be administered without causing harm to the animals. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments to test its efficacy in specific conditions.

Future Directions

There are several future directions for research on 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate. One direction is to further investigate its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. Another direction is to elucidate its exact mechanism of action, which may lead to the development of more targeted therapies. Finally, further studies are needed to determine the optimal dosage and administration route for 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate in humans.

Scientific Research Applications

1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression. In oncology, 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent. In immunology, 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate has been shown to modulate the immune response, suggesting its potential use in the treatment of autoimmune diseases.

properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O.C2H2O4/c1-3-24-21-9-7-19(8-10-21)16-22-11-13-23(14-12-22)17-20-6-4-5-18(2)15-20;3-1(4)2(5)6/h4-10,15H,3,11-14,16-17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBHBXJPKUCUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Ethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate
Reactant of Route 2
Reactant of Route 2
1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate
Reactant of Route 3
Reactant of Route 3
1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate
Reactant of Route 4
Reactant of Route 4
1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate
Reactant of Route 5
Reactant of Route 5
1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate
Reactant of Route 6
Reactant of Route 6
1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.